(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
The compound "(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate" features a bicyclic cyclopenta[b]furan core substituted with a (3-chlorophenoxy)-3-oxobut-1-enyl side chain and a benzoate ester group. Its structure is characterized by:
- Core: Hexahydro-2H-cyclopenta[b]furan-2-one, a five-membered fused ring system.
- Substituents: At position 4: An (E)-configured butenyl chain with a 3-chlorophenoxy group and a ketone (3-oxo) moiety. At position 5: A benzoate ester (benzoyloxy group).
This compound is structurally related to prostaglandin intermediates and Corey lactone derivatives, which are pivotal in synthetic organic chemistry for bioactive molecule synthesis .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTXJEXBMSMIMB-XYSDSJPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities that have been explored in recent research. This article examines its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound belongs to the class of cyclopentafurans and features a chlorophenoxy group, which is known for its biological significance. Its molecular formula is with a molecular weight of approximately 408.49 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds similar to the one exhibit antioxidant properties . For instance, studies on related furochromones have shown their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess similar activities .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes:
- Cyclooxygenase (COX) : Inhibitors of COX are significant in the treatment of inflammation and pain. Some studies have reported that derivatives of cyclopentafurans can inhibit COX enzymes effectively .
- Lipoxygenase (LOX) : Similar compounds have demonstrated inhibitory effects on LOX enzymes, which are involved in the inflammatory process. The inhibition of LOX can lead to reduced production of leukotrienes, mediators of inflammation .
- Cholinesterases : The compound's structural features suggest potential interactions with cholinesterases, which are critical in neurotransmission. Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Results indicated that certain derivatives exhibited significant cytotoxicity, potentially making them candidates for further anticancer research .
Case Studies
- Case Study on Enzyme Inhibition : A study published in PubMed evaluated a series of furochromones and their derivatives against cholinesterases and COX enzymes. The results showed promising inhibition rates, particularly for compounds with electron-withdrawing groups like chlorophenoxy .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of structurally related compounds on the MCF-7 cell line, highlighting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Effective free radical scavenging |
| Enzyme Inhibition | Moderate inhibition of COX and LOX |
| Cytotoxicity | Significant effects on MCF-7 and Hek293-T cells |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound CAS | Molecular Weight | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 52267-81-9 | 338.78 | 2.1 | 0.15 (Water) | 160–162 |
| 209861-00-7 | 428.43 | 3.8 | 0.01 (Water) | 89–91 |
| 39746-01-5 | 274.27 | 1.5 | 0.8 (Water) | 102–104 |
*Predicted using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, and what methodologies address them?
- Challenges : Steric hindrance from the cyclopenta[b]furan core and ensuring stereochemical fidelity during the formation of the (E)-configured enone moiety.
- Methodology : Utilize asymmetric catalysis or chiral pool synthesis starting from enantiopure precursors (e.g., (S)-piperidine-2-carboxylic acid derivatives, as in Example 1 of EP 4 374 877 A2) . For the (E)-enone, employ Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions to favor trans geometry .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., analogs in used this for pyran derivatives).
- NMR coupling constants : Analyze values for olefinic protons to confirm (E)-configuration (typically >16 Hz for trans coupling) .
- Optical rotation : Compare experimental [α] values with literature data for structurally related cyclopenta[b]furan derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Key Protocols :
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors, especially during weighing or solvent removal steps .
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electron-withdrawing 3-chlorophenoxy group influence the compound’s reactivity in nucleophilic addition reactions?
- Mechanistic Insight : The 3-chlorophenoxy substituent enhances the electrophilicity of the α,β-unsaturated ketone via resonance and inductive effects, facilitating Michael additions.
- Methodology :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites.
- Experimentally, track reaction kinetics using UV-Vis spectroscopy to monitor conjugate addition rates with nucleophiles (e.g., thiols or amines) .
Q. What strategies mitigate racemization during functionalization of the cyclopenta[b]furan core?
- Strategies :
- Low-temperature reactions : Conduct acylations (e.g., benzoate formation) below –20°C to minimize epimerization .
- Protecting groups : Use silyl ethers (e.g., TBS) to shield hydroxyl groups during synthetic steps, as seen in analogs from .
- Chiral chromatography : Purify intermediates using chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .
Q. How can researchers resolve contradictions in spectral data (e.g., C NMR shifts) between synthetic batches?
- Methodology :
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
- Impurity profiling : Use LC-MS/MS to identify side products (e.g., diastereomers or oxidation byproducts) that may skew spectral interpretations .
- Collaborative analysis : Share raw data with crystallography or spectroscopy consortia for independent verification .
Experimental Design Considerations
Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural complexity?
- Assay Design :
- Enzyme inhibition : Screen against kinases or cyclooxygenases using fluorescence polarization or calorimetry (ITC), leveraging the compound’s rigid bicyclic scaffold for target binding .
- Cellular uptake : Radiolabel the benzoate moiety with C and quantify intracellular accumulation in cell lines via scintillation counting .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify oxidation or glucuronidation sites .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Tools & Parameters :
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
- Docking studies : Map the compound’s pharmacophore against targets like prostaglandin receptors using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
